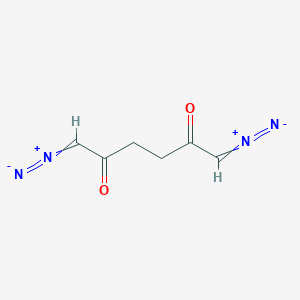
Diazan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diazan, also known as this compound, is a useful research compound. Its molecular formula is C6H6N4O2 and its molecular weight is 166.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271276. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Biology Applications
Diazo compounds have emerged as versatile tools in chemical biology due to their unique reactivity and ability to modify biomolecules. They serve as chemical probes that facilitate the study of proteins and nucleic acids.
Protein Modification
Diazo compounds can selectively modify proteins, enhancing our understanding of their structure and function. For instance, diazomethane has historically been used to elucidate protein structures by enabling selective alkylation of amino acid residues. Recent advancements in stabilized diazo reagents have improved the chemoselectivity of these reactions, allowing for modifications even in complex biological environments .
Case Study: 6-Diazo-5-oxo-norleucine (DON)
DON is a notable diazo compound that inhibits amidotransferases involved in purine and pyrimidine biosynthesis. It has shown promising results in early-stage clinical trials for treating various cancers, including lymphomas and Hodgkin’s disease .
Detection of Biomolecules
The chemoselectivity of diazo groups allows for the detection of biomolecules in complex mixtures. For example, 5-Diazo-4-oxo-norvaline (DONV) acts as a specific inhibitor of L-asparaginase, which is crucial in leukemia treatment. Its application extends to improving the reliability of clinical assays for measuring serum asparagine levels during treatment .
Synthetic Organic Chemistry
In synthetic organic chemistry, diazo compounds play a pivotal role in various reactions, including cycloadditions and carbene generation.
Asymmetric Catalysis
Diazo compounds are employed as precursors to carbenes, which are highly reactive species used in asymmetric synthesis. Their ability to undergo cyclopropanation reactions has made them valuable in creating complex organic molecules .
Data Table: Applications of Diazo Compounds in Organic Synthesis
| Application | Description | Example Compound |
|---|---|---|
| Cyclopropanation | Formation of cyclopropanes from alkenes | Diazomethane |
| Carbene Generation | Production of carbenes for various reactions | 2-Phenyl-2-diazoethanol |
| Polymerization | Use in polymer science for creating novel materials | Diazo-initiated polymers |
Recent Advances and Future Prospects
Recent research highlights the ongoing exploration of diazo compounds beyond traditional applications. Innovations in synthetic methodologies have led to safer and more efficient production processes for diazeniumdiolates, which are crucial for nitric oxide delivery systems in therapeutic contexts .
Future Directions
The future applications of diazo compounds may include:
- Development of targeted drug delivery systems.
- Enhanced methods for studying enzyme mechanisms.
- Expanding their role in materials science through novel polymerization techniques.
Propriétés
Numéro CAS |
19690-35-8 |
|---|---|
Formule moléculaire |
C6H6N4O2 |
Poids moléculaire |
166.14 g/mol |
Nom IUPAC |
1,6-didiazohexane-2,5-dione |
InChI |
InChI=1S/C6H6N4O2/c7-9-3-5(11)1-2-6(12)4-10-8/h3-4H,1-2H2 |
Clé InChI |
YRDXWCJQMHHUTN-GLIMQPGKSA-N |
SMILES |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
SMILES isomérique |
C(/C(=C/[N+]#N)/[O-])C/C(=C/[N+]#N)/[O-] |
SMILES canonique |
C(CC(=O)C=[N+]=[N-])C(=O)C=[N+]=[N-] |
Key on ui other cas no. |
19690-35-8 |
Synonymes |
diazan diazane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















